molecular formula C28H53NO8 B589952 beta-D-Glucosyl c4-ceramide CAS No. 111956-45-7

beta-D-Glucosyl c4-ceramide

Cat. No.: B589952
CAS No.: 111956-45-7
M. Wt: 531.731
InChI Key: VSVGCPKEFVFBTE-HAJHVBEFSA-N
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Description

Beta-D-Glucosyl c4-ceramide: is a type of glucosylceramide, which is a subclass of glycosphingolipids. These compounds are composed of a ceramide backbone linked to a glucose molecule. This compound is known for its role in cellular processes and its presence in various biological membranes .

Biochemical Analysis

Biochemical Properties

Beta-D-Glucosyl C4-Ceramide participates in the initial step of the glucosylceramide-based glycosphingolipid synthetic pathway at the cytosolic surface of the Golgi . It catalyzes the transfer of glucose from UDP-glucose to ceramide to produce glucosylceramide . This process is key to the production of more complex glycosphingolipids .

Cellular Effects

This compound plays a significant role in cellular metabolism. It has been shown to be a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression . It also modulates many of the insulin signaling intermediates such as insulin receptor substrate, Akt, Glut-4, causing insulin resistance .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It induces β-cell apoptosis by multiple mechanisms namely; activation of extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress and inhibition of Akt .

Temporal Effects in Laboratory Settings

It is known that ceramides play a role in various cellular processes over time, including cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

Ceramides have been studied in animal models of diabetes, where they have been shown to play a key role in the induction of β-cell apoptosis and insulin resistance .

Metabolic Pathways

This compound is involved in the sphingolipid metabolism pathway . It is synthesized by the enzyme glucosylceramide synthase, which transfers a glucose moiety from UDP-glucose to ceramide .

Transport and Distribution

It is known that glycosphingolipids, including glucosylceramides, are essential components of cell membranes and play crucial roles in various cellular functions .

Subcellular Localization

It is known that glucosylceramides are synthesized at the cytosolic surface of the Golgi .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucosyl c4-ceramide typically involves the glycosylation of ceramide with glucose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glucosylceramide synthase, which catalyzes the transfer of glucose from uridine diphosphate glucose to ceramide .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using bioreactors. The process is optimized for high yield and purity, ensuring the compound is suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucosyl c4-ceramide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ceramide derivatives with altered functional groups, while substitution can yield glucosylceramide analogs with different side chains .

Scientific Research Applications

Beta-D-Glucosyl c4-ceramide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Beta-D-Glucosyl c6-ceramide
  • Beta-D-Galactosyl c4-ceramide
  • Beta-D-Lactosyl c4-ceramide

Comparison: Beta-D-Glucosyl c4-ceramide is unique due to its specific glucose linkage and ceramide structure. Compared to beta-D-Glucosyl c6-ceramide, it has a shorter ceramide chain, which can affect its physical properties and biological activity. Beta-D-Galactosyl c4-ceramide differs in the sugar moiety, which can influence its interaction with enzymes and receptors. Beta-D-Lactosyl c4-ceramide has an additional galactose unit, making it more complex and potentially altering its function in biological systems .

Properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53NO8/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22(31)21(29-24(32)17-4-2)20-36-28-27(35)26(34)25(33)23(19-30)37-28/h16,18,21-23,25-28,30-31,33-35H,3-15,17,19-20H2,1-2H3,(H,29,32)/b18-16+/t21-,22+,23+,25+,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVGCPKEFVFBTE-HAJHVBEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747856
Record name N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111956-45-7
Record name N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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